molecular formula C21H20N2O2S B2695273 Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-64-1

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2695273
CAS No.: 477854-64-1
M. Wt: 364.46
InChI Key: GNFNHTHOPXSFSE-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-64-1) is a synthetic heterocyclic organic compound with the molecular formula C21H20N2O2S and a molecular weight of 364.46 g/mol. This pyrimidine derivative is of significant research interest in medicinal chemistry, particularly in the development of novel cholinesterase inhibitors . Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, like this one, are key scaffolds in organic chemistry due to their immense applications in biological, chemical, and pharmaceutical fields . The compound features a pyrimidine core structure substituted with a phenyl ring, an ester group, and a (2,5-dimethylphenyl)sulfanyl moiety, making it a valuable intermediate for exploring structure-activity relationships in drug discovery . Research indicates that such sulfur-containing heterocyclic motifs show promising potential as bioactive molecules for investigating neurological therapeutic targets . Specifically, heterocyclic compounds with this structural profile are being studied for their role in designing and developing potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which represent a crucial therapeutic approach for addressing neurological conditions . The compound is provided with a minimum purity of 95.00% and is intended for research purposes only in laboratory settings. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-4-25-21(24)17-13-22-19(16-8-6-5-7-9-16)23-20(17)26-18-12-14(2)10-11-15(18)3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFNHTHOPXSFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=C(C=CC(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenylthiol with ethyl 2-phenyl-5-pyrimidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has a complex molecular structure characterized by a pyrimidine ring substituted with various functional groups. Its molecular formula is C18_{18}H20_{20}N2_{2}O2_{2}S, and its molecular weight is approximately 342.43 g/mol. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Therapeutic Applications

  • Antitumor Activity
    • Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that derivatives of pyrimidine compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often overexpressed in cancer cells. This inhibition leads to reduced proliferation of tumor cells and has been linked to enhanced efficacy against various cancer types .
  • Antimicrobial Properties
    • The compound has also been investigated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could offer therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityDemonstrated IC50_{50} values in the nanomolar range against human tumor cell lines.
Antimicrobial EfficacyExhibited broad-spectrum activity against various pathogens; effective in vitro tests reported.
Structural AnalysisCrystal structure analysis revealed hydrogen bonding interactions that stabilize the compound's conformation, enhancing its biological activity.

Mechanism of Action

The mechanism by which Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl and pyrimidine groups can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, chloro and trifluoromethyl groups (e.g., ) withdraw electrons, altering reactivity and binding affinity.
  • Steric Effects : The 2,5-dimethylphenyl group introduces greater steric hindrance than 4-methylphenyl () or smaller substituents like methylsulfanyl (), which may influence molecular packing or interaction with biological targets.

Substituent Variations at the 2-Position

The 2-position substituent modulates solubility and aromatic interactions:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Impact on Properties Reference
Target Compound Phenyl ~372 High aromaticity may reduce solubility but enhance π-π stacking in crystal lattices. N/A
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methylsulfanyl 395.47 Smaller substituent improves solubility; sulfur atoms may participate in redox reactions.
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 4-Methylphenylamino 271.31 Amino group enables hydrogen bonding, enhancing aqueous solubility.

Key Observations :

  • Phenyl vs. Methylsulfanyl : The phenyl group in the target compound increases hydrophobicity compared to methylsulfanyl derivatives (e.g., ), which may limit bioavailability but improve membrane permeability.

Functional Group Modifications at the 5-Position

All compared compounds retain the ethyl carboxylate ester at the 5-position, which balances hydrophobicity and hydrolytic stability. However, substituents elsewhere influence ester reactivity. For example, electron-withdrawing groups at the 4-position (e.g., Cl, CF3 in ) may accelerate ester hydrolysis under basic conditions compared to electron-donating groups (e.g., methyl in ).

Biological Activity

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H20N2O2SC_{21}H_{20}N_{2}O_{2}S and features a pyrimidine ring substituted with ethyl, phenyl, and sulfanyl groups. The unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfanyl and pyrimidine moieties can bind to enzymes and receptors, potentially modulating their activity. This interaction may lead to inhibition or alteration of critical biochemical pathways involved in disease processes.

Biological Activities

  • Antimicrobial Activity
    • Preliminary studies indicate that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.
  • Anticancer Properties
    • Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For example, studies on MCF-7 (breast cancer) and MDA-MB-231 cells revealed IC50 values ranging from 1.75 to 9.46 µM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .
  • Neuroprotective Effects
    • The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. It appears to modulate dopamine receptor activity, which is crucial for treating conditions like Parkinson's disease .

Case Studies

  • Anticancer Efficacy
    • A study demonstrated that treatment with the compound led to a significant increase in caspase 9 levels in treated MCF-7 cells (27.13 ± 0.54 ng/mL), suggesting enhanced apoptotic activity .
  • Safety Profile
    • In toxicity assessments conducted on Kunming mice, no acute toxicity was observed up to a dose of 2000 mg/kg, indicating a favorable safety profile for further development .
  • Pharmacokinetics
    • The pharmacokinetic properties reveal an oral bioavailability of 31.8% following administration at doses of 10 mg/kg, with a clearance rate of 82.7 ± 1.97 mL/h/kg . These parameters are crucial for evaluating the compound's potential as a therapeutic agent.

Data Summary

Biological ActivityObservationsReference
AntimicrobialSignificant inhibition in bacterial strains
AnticancerIC50 values: MCF-7: 1.75–9.46 µM; MDA-MB-231: comparable to 5-FU
NeuroprotectiveModulation of dopamine receptors
Safety ProfileNo acute toxicity up to 2000 mg/kg
PharmacokineticsOral bioavailability: 31.8%

Q & A

Q. What synthetic routes and optimization strategies are recommended for Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate?

Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For sulfur-containing analogs like this compound, a thiol-substituted intermediate (e.g., 2,5-dimethylbenzenethiol) can react with halogenated pyrimidine precursors under controlled conditions. Optimization strategies include:

  • Statistical Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters .
  • Reaction Path Search Methods: Employ quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways and reduce trial-and-error experimentation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups, while inert atmospheres prevent oxidation of sulfur intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer: A multi-technique approach is essential:

Technique Application Example Data
X-ray Crystallography Determines 3D conformation, bond angles, and substituent orientation.Torsional angles (e.g., C2–C1–C6–C7 = 177.64°) reveal steric effects of the 2,5-dimethylphenyl group .
NMR Spectroscopy Confirms regiochemistry and monitors reaction progress.1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm) distinguish phenyl and dimethylphenyl groups; 13^{13}C NMR identifies carbonyl (C=O, ~165 ppm) and thiother (C–S, ~120 ppm) signals .
DFT Calculations Validates experimental data and predicts electronic properties.HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .

Q. What safety protocols are critical during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation from thiols and pyrimidine intermediates .
  • Ventilation: Perform reactions in fume hoods to mitigate exposure to volatile sulfur compounds.
  • Waste Disposal: Segregate halogenated byproducts and heavy metal catalysts (if used) for specialized treatment .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Multi-Technique Validation: Cross-reference X-ray data with DFT-optimized geometries to resolve ambiguities in bond lengths or angles .
  • Dynamic NMR Studies: Variable-temperature 1^1H NMR can detect conformational flexibility (e.g., rotation of the sulfanyl group) that static crystallography may miss .
  • Synchrotron Radiation: High-resolution X-ray sources improve data accuracy for disordered substituents (e.g., methyl groups in the 2,5-dimethylphenyl moiety) .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

Answer:

  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the sulfanyl group may act as a nucleophile in cross-coupling reactions .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The phenyl and pyrimidine rings may engage in π-π stacking with aromatic residues .
  • MD Simulations: Assess stability in solvent environments (e.g., water, DMSO) to guide formulation studies .

Q. How do substituents (e.g., sulfanyl groups, phenyl rings) influence physicochemical and biological properties?

Answer:

  • Electron-Withdrawing Effects: The sulfanyl group (−S−) modulates electron density on the pyrimidine ring, altering redox potentials and acidity of the ester moiety .
  • Steric Effects: 2,5-Dimethylphenyl groups introduce steric hindrance, reducing aggregation in solution and improving solubility in non-polar media .
  • Bioactivity Trends: Structural analogs with trifluoromethyl or chloro substituents show enhanced antimicrobial activity, suggesting this compound’s potential for structure-activity relationship (SAR) studies .

Q. What methodologies address low yields or byproduct formation during synthesis?

Answer:

  • In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Catalyst Engineering: Transition-metal catalysts (e.g., Pd/Cu) can suppress side reactions in cross-coupling steps .
  • Chromatographic Optimization: Employ preparative HPLC with C18 columns to isolate the target compound from regioisomeric byproducts .

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